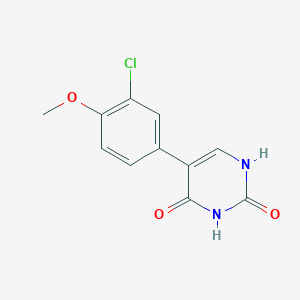
5-(2,3-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCPH-95%) is an organic compound that has been widely used in scientific research due to its unique properties. It is a yellowish-white crystalline solid with a melting point of 156-158°C and a boiling point of 442°C. 5-DCPH-95% has been used in a variety of applications, such as in the synthesis of other compounds, as a reagent in biochemistry, and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-DCPH-95% is not well understood. However, it is believed that the compound acts as a catalyst in chemical reactions, and it may also interact with proteins and enzymes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCPH-95% are not well understood. However, it is believed that the compound may interact with proteins and enzymes in the body, and it may also act as a catalyst in chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-DCPH-95% in lab experiments include its low cost, ease of synthesis, and wide availability. It is also relatively non-toxic and has a low volatility, making it safe to use in lab experiments. However, the compound is not very stable and can degrade over time. In addition, it is not very soluble in water, making it difficult to use in some types of experiments.
Zukünftige Richtungen
The future directions for 5-DCPH-95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, more research is needed to explore the potential of the compound for use in drug and pharmaceutical synthesis, as well as for use in the synthesis of polymers and other materials. Finally, further research is needed to develop methods to improve the stability of the compound and to increase its solubility in water.
Synthesemethoden
5-DCPH-95% is synthesized by the reaction of 2,3-dichlorophenol with hydroxypyrimidine in an alkaline medium. The reaction proceeds in three steps. First, 2,3-dichlorophenol is reacted with hydroxypyrimidine in the presence of sodium hydroxide to form 5-chloro-2-hydroxypyrimidine. Second, the 5-chloro-2-hydroxypyrimidine is then treated with sodium hydroxide to form 5-(2,3-dichlorophenyl)-2-hydroxypyrimidine. Finally, the 5-(2,3-dichlorophenyl)-2-hydroxypyrimidine is purified by recrystallization to obtain 5-DCPH-95%.
Wissenschaftliche Forschungsanwendungen
5-DCPH-95% has been used in a variety of scientific research applications. It has been used as a reagent in biochemistry to study the structure and function of proteins and enzymes. It has also been used as a catalyst in chemical reactions, such as the synthesis of other compounds. In addition, 5-DCPH-95% has been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-7(9(8)12)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYVPCFRMTVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686849 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
CAS RN |
1111108-08-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)





![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)



![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)